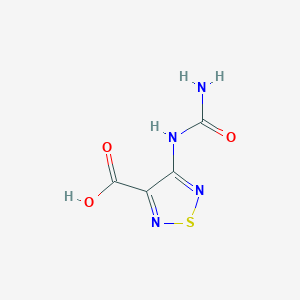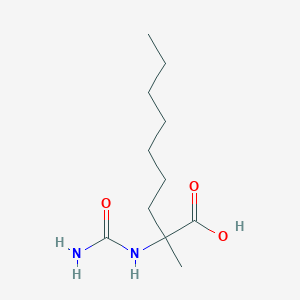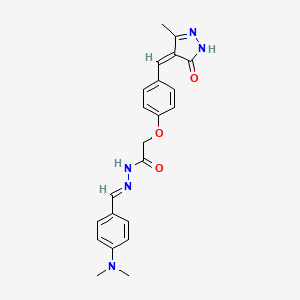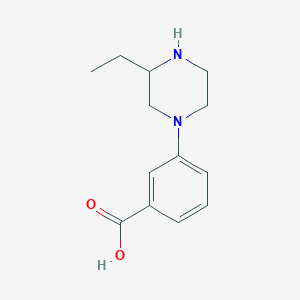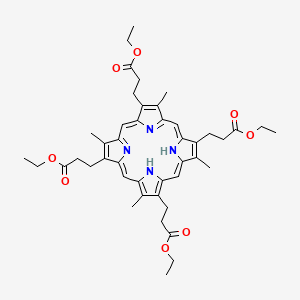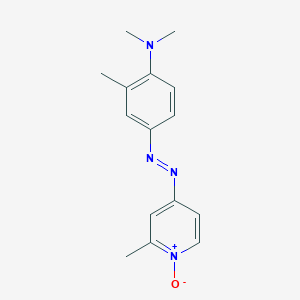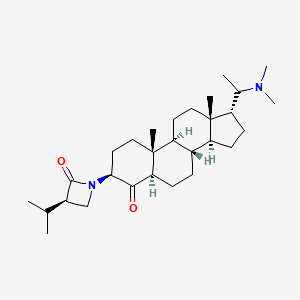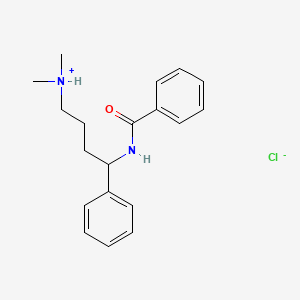
1-Dimethylamino-4-phenyl-4-benzoylaminobutane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dimethylamino-4-phenyl-4-benzoylaminobutane hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of a dimethylamino group, a phenyl group, and a benzoylamino group attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Dimethylamino-4-phenyl-4-benzoylaminobutane hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzoyl chloride with 4-aminobutyric acid to form 4-benzoylaminobutyric acid. This intermediate is then reacted with dimethylamine and phenylmagnesium bromide to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-Dimethylamino-4-phenyl-4-benzoylaminobutane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where halogens or other nucleophiles replace the existing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Dimethylamino-4-phenyl-4-benzoylaminobutane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Dimethylamino-4-phenyl-4-benzoylaminobutane hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Dimethylamino)phenyl)propan-1-one: Shares the dimethylamino and phenyl groups but differs in the overall structure.
4-(Dimethylamino)benzophenone: Contains a similar dimethylamino group but has a different backbone.
Uniqueness
1-Dimethylamino-4-phenyl-4-benzoylaminobutane hydrochloride is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.
Properties
CAS No. |
51209-36-0 |
|---|---|
Molecular Formula |
C19H25ClN2O |
Molecular Weight |
332.9 g/mol |
IUPAC Name |
(4-benzamido-4-phenylbutyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C19H24N2O.ClH/c1-21(2)15-9-14-18(16-10-5-3-6-11-16)20-19(22)17-12-7-4-8-13-17;/h3-8,10-13,18H,9,14-15H2,1-2H3,(H,20,22);1H |
InChI Key |
VGNLDNRKBMHYHT-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCCC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Chloro-4-nitrophenyl)azo]-9H-carbazole](/img/structure/B13763087.png)
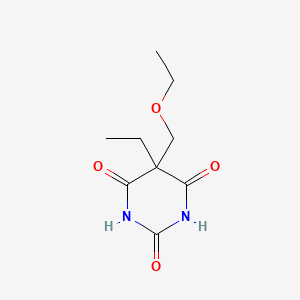
![3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;naphthalene-1,5-disulfonate](/img/structure/B13763103.png)
